Spiro[2.4]heptane-4-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
spiro[2.4]heptane-7-carboxamide |
InChI |
InChI=1S/C8H13NO/c9-7(10)6-2-1-3-8(6)4-5-8/h6H,1-5H2,(H2,9,10) |
InChI Key |
IFUBNRSOWLWKNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CC2)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for Spiro 2.4 Heptane 4 Carboxamide and Its Derivatives
Strategies for Spiro[2.4]heptane Ring System Construction
The formation of the spiro[2.4]heptane ring is the critical step in the synthesis. This is typically achieved by adding a one-carbon unit to the double bond of a methylenecyclopentane (B75326) precursor to form the three-membered ring.
Cyclopropanation of an exocyclic double bond on a five-membered ring is the most direct approach to the spiro[2.4]heptane skeleton. Several methods have been developed to accomplish this transformation.
The Simmons-Smith reaction is a cornerstone of cyclopropane (B1198618) synthesis, utilizing an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgthermofisher.com This reaction is valued for its reliability and stereospecificity, proceeding via a concerted mechanism where the configuration of the starting alkene is preserved in the cyclopropane product. wikipedia.orgorganicchemistrytutor.com The reaction is generally subject to steric effects, with the cyclopropanation occurring on the less hindered face of the double bond. wikipedia.org However, the presence of a nearby hydroxyl group can direct the cyclopropanation to occur cis to it, as the zinc reagent coordinates with the oxygen atom. wikipedia.orgorganic-chemistry.org
Several modifications have enhanced the utility of the original protocol. The Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often provides better yields and reactivity. thermofisher.commdpi.com Other variants have been developed to cyclopropanate alkenes that lack directing groups by using more reactive carbenoids. organic-chemistry.org
Table 1: Examples of Simmons-Smith and Variant Reactions
| Starting Material | Reagent System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Cyclohexene | CH₂I₂, Zn-Cu | Ether, reflux | Bicyclo[4.1.0]heptane | High | wikipedia.org |
| Allylic Alcohol | Et₂Zn, CH₂I₂ | 1,2-Dichloroethane | cis-directed cyclopropane | High | organic-chemistry.org |
Transition metals, particularly palladium, offer powerful catalytic routes to cyclopropanes. Palladium-catalyzed cycloaddition reactions have been developed for the synthesis of spiro[2.4]heptanes. nih.gov One such strategy involves the reaction of γ-methylidene-δ-valerolactones with electron-deficient olefins, where a π-allylpalladium intermediate is formed. The outcome of the reaction is highly dependent on the choice of ligands and solvents. nih.govnih.gov For instance, sterically demanding phosphine (B1218219) ligands can control the site of nucleophilic attack on the π-allylpalladium intermediate to selectively form the desired spiro[2.4]heptane structure. nih.gov
Palladium catalysis has also been utilized in cascade reactions, where an initial aza-Heck cyclization generates an alkyl-palladium(II) intermediate that then undergoes C(sp³)–H palladation to form a cyclopropane ring. liverpool.ac.uk This advanced method allows for the construction of complex spiro-fused systems. liverpool.ac.uk
Table 2: Palladium-Catalyzed Spiro[2.4]heptane Synthesis
| Reactants | Catalyst/Ligand | Key Intermediate | Product Class | Selectivity | Reference |
|---|---|---|---|---|---|
| γ-Methylidene-δ-valerolactone, Aromatic Aldehyde | Pd(0) / Sterically demanding phosphine | π-Allylpalladium | 4-Oxaspiro[2.4]heptane | High | nih.gov |
| γ-Methylidene-δ-valerolactone, Electron-deficient Olefin | Pd(0) / Ligand | π-Allylpalladium | Spiro[2.4]heptane | High | nih.gov |
The addition of a carbene (a neutral, divalent carbon species) to an alkene is a fundamental method for forming cyclopropanes. lumenlearning.comlibretexts.org Carbenes are highly reactive electrophiles that react with the nucleophilic C=C double bond in a single, concerted step. openstax.org The simplest carbene, methylene (B1212753) (:CH₂), can be generated from diazomethane (B1218177) (CH₂N₂) by exposure to light, heat, or a copper catalyst. libretexts.org
A common source for dichlorocarbene (B158193) (:CCl₂) is the reaction of chloroform (B151607) (CHCl₃) with a strong base like potassium hydroxide. openstax.org This carbene readily adds to alkenes to produce dichlorocyclopropanes, which can be useful intermediates for further transformations. The stereospecificity of carbene addition is a key feature; for example, a cis-alkene will yield a cis-substituted cyclopropane. libretexts.orgopenstax.org
Table 3: Carbene Addition for Cyclopropane Synthesis
| Alkene | Carbene Source | Product | Stereochemistry | Reference |
|---|---|---|---|---|
| cis-2-Butene | CH₂N₂, hv | cis-1,2-Dimethylcyclopropane | Retained | libretexts.org |
| trans-2-Butene | CH₂N₂, hv | trans-1,2-Dimethylcyclopropane | Retained | libretexts.org |
Free-radical cyclizations provide a versatile method for constructing cyclic and spirocyclic systems under mild conditions. researchgate.netresearchgate.net These reactions are often initiated by reagents like azobisisobutyronitrile (AIBN) and mediated by a radical carrier such as tributyltin hydride (Bu₃SnH). researchgate.net An intramolecular acyl radical cyclization of enone-aldehydes, for example, has been used to prepare various all-carbon spirocyclic 1,4-diketones in moderate to good yields. researchgate.net
More recently, photocatalysis has emerged as a powerful tool for radical-mediated transformations. Visible-light irradiation can trigger cascade processes involving radical cyclization followed by functional group migration to build complex spirocyclic frameworks, including those containing vinyl sulfone moieties. nih.gov Such methods offer access to diverse products under mild conditions. nih.gov
Table 4: Radical-Mediated Spirocycle Synthesis
| Precursor Type | Reagents | Reaction Type | Product Class | Reference |
|---|---|---|---|---|
| Enone-aldehydes | t-Dodecanethiol, AIBN | Intramolecular Acyl Radical Cyclization | Spirocyclic 1,4-diketones | researchgate.net |
| Cyclic tertiary propargyl alcohols | Photocatalyst, Visible light | Radical Cyclization / (Hetero)aryl Migration | Spirocyclic vinyl sulfones | nih.gov |
Cycloaddition reactions, where two components come together to form a ring, are a powerful strategy in organic synthesis.
A [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, is a well-established method for forming five-membered rings. wikipedia.orgorganic-chemistry.org This reaction involves a 1,3-dipole reacting with a dipolarophile (typically an alkene or alkyne). fu-berlin.de The asymmetric decarboxylative [3+2] cycloaddition of γ-methylidene-δ-valerolactones with nitroolefins, under cooperative palladium and chiral urea-tertiary amine catalysis, yields chiral spiro[2.4]heptanes with high enantioselectivity. rsc.org This method allows for the construction of multiple contiguous stereocenters, including an all-carbon quaternary center, under mild conditions. rsc.org The synthesis of spiro-pyrrolidine-oxindoles has also been achieved via 1,3-dipolar cycloaddition of in situ generated azomethine ylides. frontiersin.org
While [2+2] cycloaddition reactions are the primary method for synthesizing four-membered cyclobutane (B1203170) rings, their direct application to the spiro[2.4]heptane framework is not straightforward. nih.gov However, they can be a key step in a multi-step synthesis of more complex molecules containing a spirocyclic core. For instance, an intramolecular [2+2] cycloaddition under photocatalytic conditions can be used to construct a bicyclic system that is later elaborated into a more complex target. nih.gov High-pressure conditions have also been used to promote [2+2] cycloadditions between sulfonyl allenes and vinyl ethers to create functionalized cyclobutane rings that serve as versatile intermediates. ru.nl
Table 5: Cycloaddition Reactions in Spirocycle-Related Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | γ-Methylidene-δ-valerolactone, Nitroolefin | Pd complex, Chiral urea-amine | Chiral spiro[2.4]heptanes | rsc.org |
| 1,3-Dipolar Cycloaddition | Isatin, L-phenylalanine, Acetophenone derivative | [bmim][BF4] | Dispirooxindolopyrrolidines | frontiersin.org |
Functionalization Strategies for Spiro[2.4]heptane Derivatives
Carboxylic Acid Derivatization
The most direct route to Spiro[2.4]heptane-4-carboxamide involves the derivatization of its corresponding carboxylic acid, Spiro[2.4]heptane-4-carboxylic acid. This transformation is a classic example of nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by an amino group. Due to the relatively low reactivity of carboxylic acids, direct reaction with ammonia (B1221849) or primary/secondary amines requires high temperatures and is often inefficient. luxembourg-bio.com Therefore, the carboxylic acid must first be "activated" to facilitate the reaction under milder conditions.
Commonly employed methods involve the use of coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group. This in situ activation generates a highly reactive intermediate that is readily attacked by an amine. luxembourg-bio.comnih.gov A variety of such reagents have been developed, each with its own advantages regarding reaction conditions and suppression of side reactions like racemization. peptide.com
Key classes of coupling reagents include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form a reactive O-acylisourea intermediate. To minimize side reactions and reduce potential racemization at adjacent stereocenters, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is frequently included. nih.govpeptide.com
Phosphonium (B103445) Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are highly effective but generate a carcinogenic byproduct. peptide.com
Uronium/Aminium Salts: Reagents such as HBTU, HATU, and TBTU are among the most popular due to their high efficiency and ability to suppress racemization, especially when HOBt or its aza-derivative, HOAt, is used. peptide.com
Another strategy involves the conversion of the carboxylic acid into a more reactive derivative, such as an acyl chloride, which can then be reacted with an amine. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are standard for this conversion. The resulting acyl chloride is highly electrophilic and reacts readily with ammonia or amines to furnish the desired amide. libretexts.org
| Starting Material | Reagent(s) | General Product | Key Features |
|---|---|---|---|
| Carboxylic Acid | EDC, HOBt, Amine | Amide | Water-soluble byproducts, mild conditions. nih.gov |
| Carboxylic Acid | DCC, HOBt, Amine | Amide | High yields, but byproduct (DCU) can complicate purification. luxembourg-bio.com |
| Carboxylic Acid | HATU, DIPEA, Amine | Amide | Very effective for hindered or electron-deficient amines. nih.gov |
| Carboxylic Acid | 1. SOCl₂ or (COCl)₂ 2. Amine, Base | Amide | Two-step process via a highly reactive acyl chloride intermediate. libretexts.org |
| Carboxylic Acid | B(OCH₂CF₃)₃, Amine | Amide | Boron-mediated coupling, often allows for simple filtration workup. |
Olefination and Carbonyl Transformations
An alternative synthetic approach begins with a carbonyl-functionalized precursor, Spiro[2.4]heptan-4-one. guidechem.comnih.govdocumentsdelivered.com This ketone can serve as a handle for introducing the necessary carboxamide group or a precursor to it through various carbonyl transformations. One prominent method is olefination, which converts the carbonyl group into a carbon-carbon double bond.
The Wittig reaction is a cornerstone of olefination chemistry, utilizing a phosphonium ylide to convert a ketone into an alkene. nih.gov For instance, reacting Spiro[2.4]heptan-4-one with an ylide like (cyanomethylene)triphenylphosphorane could potentially yield spiro[2.4]heptane-4-acetonitrile, which can then be hydrolyzed to the corresponding carboxylic acid or directly to the amide. libretexts.org However, the Wittig reaction can face limitations with sterically hindered ketones, where reactions may be slow or fail entirely. nih.gov
A widely used alternative is the Horner-Wadsworth-Emmons (HWE) reaction , which employs a phosphonate (B1237965) carbanion. These carbanions are generally more nucleophilic than Wittig ylides and can react successfully with more hindered ketones. nih.gov The HWE reaction typically provides excellent stereoselectivity, favoring the formation of (E)-alkenes, which can be advantageous in complex syntheses.
| Reaction | Precursor | Reagent Type | Potential Intermediate | Notes |
|---|---|---|---|---|
| Wittig Reaction | Spiro[2.4]heptan-4-one | Phosphonium Ylide (e.g., Ph₃P=CHCN) | Spiro[2.4]hept-4-ylideneacetonitrile | May be inefficient for sterically hindered ketones. nih.gov |
| Horner-Wadsworth-Emmons | Spiro[2.4]heptan-4-one | Phosphonate Carbanion (e.g., (EtO)₂P(O)CH₂CN + Base) | Spiro[2.4]hept-4-ylideneacetonitrile | Often more effective than the Wittig reaction for hindered ketones; favors (E)-isomers. nih.gov |
| Tebbe Olefination | Spiro[2.4]heptan-4-one | Tebbe Reagent | 4-Methylenespiro[2.4]heptane | A powerful alternative for methylenation, especially when Wittig reactions fail. nih.gov |
Once an alkene precursor is formed, subsequent chemical steps such as oxidation and rearrangement would be necessary to install the carboxamide functionality. For example, ozonolysis of an exocyclic double bond could yield the ketone, which could then undergo further functional group manipulations.
Nucleophilic Substitution and Acylation Reactions
Nucleophilic substitution reactions are fundamental to the synthesis of carboxylic acid derivatives, including amides. libretexts.orgnih.gov The overarching mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel a leaving group. beilstein-journals.org
In the context of this compound synthesis, this reaction class is most relevant in the final step of several synthetic sequences. For example, if Spiro[2.4]heptane-4-carbonyl chloride is prepared from the corresponding carboxylic acid, it can readily undergo nucleophilic acyl substitution with ammonia or a primary amine. The chloride ion is an excellent leaving group, making this reaction highly efficient. libretexts.org
Similarly, if a synthetic route produces an ester, such as methyl spiro[2.4]heptane-4-carboxylate, this ester can be converted to the target amide. This transformation, known as aminolysis, typically requires heating the ester with a high concentration of the amine. The reaction proceeds via the same nucleophilic acyl substitution mechanism, with an alkoxide (e.g., methoxide) acting as the leaving group.
Synthetic Challenges and Limitations in this compound Synthesis
The synthesis of spirocyclic systems like this compound is often complicated by challenges related to stereochemistry, reactivity, and inherent ring strain.
Stereocontrol: The spiro carbon and the C4-carbon of the cyclopentane (B165970) ring are potential stereocenters. Controlling the relative and absolute stereochemistry during synthesis is a significant challenge. Many synthetic reactions may produce a mixture of diastereomers, requiring difficult separation or the development of highly stereoselective methods. nih.govresearchgate.net For instance, approaches that rely on functionalizing an existing spiro[2.4]heptane core must contend with the facial selectivity of reagents approaching the five-membered ring.
Steric Hindrance: The three-dimensional nature of the spirocyclic scaffold can create significant steric hindrance around the reactive center. mdpi.comnih.gov This is particularly relevant for reactions at the C4 position, which is flanked by the spiro-fused cyclopropane ring. This steric bulk can impede the approach of nucleophiles or bulky reagents, leading to slow reaction rates or complete lack of reactivity. nih.gov A notable example from a related system showed that a standard Wittig reaction failed to engage a spirocyclic ketone, necessitating the use of a more reactive titanium-based olefination reagent (the Tebbe reagent). nih.gov This suggests that olefination of Spiro[2.4]heptan-4-one could face similar difficulties.
Functional Group Compatibility: Multi-step syntheses require careful planning to ensure compatibility between the reagents used and the functional groups present in the molecule at each stage. The strained cyclopropane ring, for instance, can be sensitive to certain acidic or catalytic hydrogenation conditions that might be employed in other parts of the synthesis.
Reactivity and Reaction Mechanisms of Spiro 2.4 Heptane 4 Carboxamide Derivatives
Ring-Opening Reactions of the Spiro[2.4]heptane System
The high ring strain within the cyclopropane (B1198618) moiety of the spiro[2.4]heptane system makes it susceptible to various ring-opening reactions. nih.govwikipedia.org This reactivity is a cornerstone of the synthetic utility of its derivatives, allowing for the formation of diverse molecular scaffolds. The relief of approximately 27 kcal/mol of strain energy is a significant thermodynamic driving force for these transformations. nih.gov
The opening of the cyclopropane ring in spiro[2.4]heptane systems is fundamentally driven by the release of inherent ring strain. nih.gov The bonding within the cyclopropane ring is not a simple sigma bond but is described by the Walsh orbital model, which attributes a degree of π-character to the C-C bonds. psu.edu This makes the ring susceptible to attacks by reagents that typically react with alkenes. wikipedia.org
The mechanism can proceed through different pathways depending on the reaction conditions:
Homolytic Cleavage: In radical reactions, hydrogen abstraction from the cyclopropane ring can lead to the formation of a spiro[2.n]alk-2-yl radical. The subsequent β-scission, or ring-opening, is driven by the relief of ring strain and results in the formation of a more stable cycloalkenylethyl radical. psu.edu The orientation of the p-orbital at the radical center relative to the cyclopropane bonds is crucial for this process. psu.edu
Heterolytic Cleavage: Under polar conditions, the ring can be opened by either electrophiles or nucleophiles. Acid-mediated reactions, for instance, involve the protonation of the cyclopropane ring, which weakens a C-C bond and facilitates cleavage to form a carbocationic intermediate. This process is favorable due to the release of ring strain. nih.gov Thermal rearrangements can also lead to heterolytic cleavage, forming zwitterionic intermediates. nih.gov
Both nucleophiles and electrophiles can induce the scission of the cyclopropane ring in spirocyclic systems, often leading to functionalized cyclopentane (B165970) or cyclohexane (B81311) derivatives.
Electrophile-Induced Scission: Lewis acids are particularly effective at promoting ring-opening reactions. For instance, in analogous strained spiroheterocycles like oxaspiro[2.2]pentanes, Lewis acid induction can trigger a rearrangement to form a cyclobutanone, a process driven by the release of ring strain and the formation of a stable carbonyl group. nih.gov Similarly, AlCl₃ has been used to mediate the ring-opening of spirocyclic cyclopropanes. rsc.org In these reactions, the Lewis acid coordinates to a functional group, activating the molecule and initiating the cleavage of the strained ring.
Nucleophile-Induced Scission: The cyclopropane ring can also be opened by nucleophilic attack, particularly if the ring is activated by an adjacent electron-withdrawing group. In a study on related systems, indoline-2-thiones, acting as nucleophiles, were shown to open the ring of spirocyclic cyclopropanes in the presence of AlCl₃, leading to the formation of ketones functionalized with indolylthio groups. rsc.org In analogous spiro-epoxide systems, nucleophilic addition is a primary mode of reactivity, often favoring attack at the more hindered carbon of the epoxide, which corresponds to the spiro carbon. nih.gov
| Reaction Type | Inducing Agent | Key Intermediates | Product Type | Reference(s) |
| Homolytic | Radicals (e.g., from photobromination) | Spiro[2.n]alk-2-yl radical | Cycloalkenylethyl radical | psu.edu |
| Electrophilic | Lewis Acids (e.g., AlCl₃) | Stabilized carbocation | Rearranged ketones, functionalized alkanes | nih.govrsc.org |
| Nucleophilic | Nucleophiles (e.g., Thiones) | Anionic species | Functionalized ketones | rsc.org |
Reactivity of Amide and Other Functional Groups
The amide group in spiro[2.4]heptane-4-carboxamide is a robust functional group, but it possesses distinct reactivity that differs from its amine counterparts. The adjacent carbonyl group significantly influences the properties of the nitrogen atom. masterorganicchemistry.com
The lone pair on the nitrogen is delocalized into the carbonyl group through resonance, which has two major consequences:
Reduced Basicity: Amides are significantly less basic than corresponding amines. masterorganicchemistry.com
Increased Acidity: The N-H bonds of primary and secondary amides are much more acidic than those of amines, with pKa values that can be around 20 orders of magnitude lower. masterorganicchemistry.com
The amide bond itself is very stable and its cleavage generally requires harsh conditions. nih.gov However, methods for amide bond cleavage under milder conditions have been developed. One such method is hydrazinolysis, which can be accelerated by ammonium (B1175870) salts. nih.gov
The amide group can also be synthesized through various methods, such as the reaction of an amine with an acyl halide or through the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which are common in peptide synthesis. masterorganicchemistry.com The reaction of esters with alkali metal amidoboranes has also been shown to be an efficient method for producing primary and secondary amides under mild conditions, tolerating a wide variety of other functional groups. nih.gov
| Reaction | Reagents | Conditions | Outcome | Reference(s) |
| Amide Bond Cleavage | Hydrazine, Ammonium Salt | Varies | Cleavage to carboxylic acid equivalent and amine | nih.gov |
| Amide Synthesis | Ester, Sodium Amidoborane (NaAB) | THF, Room Temp | Formation of primary amide | nih.gov |
| Nucleophilic Acyl Substitution | Acyl Halide + Amine | Mild | Amide formation + HCl byproduct | masterorganicchemistry.com |
Structural Elucidation and Stereochemical Investigations
Advanced Spectroscopic Characterization
Spectroscopic methods are fundamental in determining the molecular structure of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for elucidating the connectivity and molecular weight of Spiro[2.4]heptane-4-carboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the protons of the cyclopropane (B1198618) and cyclopentane (B165970) rings, as well as the amide group. The protons on the cyclopropane ring would likely appear at higher field (lower ppm values) due to the ring's shielding effects. The cyclopentane ring protons would show more complex splitting patterns due to their diastereotopic nature. The amide protons (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The spiro carbon, being a quaternary center, would have a characteristic chemical shift. The carbons of the cyclopropane ring would resonate at a significantly higher field compared to the cyclopentane carbons. The carbonyl carbon of the amide group would appear at the lowest field (highest ppm value).
Hypothetical NMR Data for this compound:
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |
| Cyclopropane H | 0.5 - 1.0 | Carbonyl (C=O) | 175 - 180 |
| Cyclopentane H | 1.2 - 2.5 | Spiro C | 40 - 50 |
| Methine H (at C4) | 2.5 - 3.0 | Cyclopentane CH | 30 - 45 |
| Amide NH₂ | 5.0 - 7.0 (broad) | Cyclopentane CH₂ | 25 - 40 |
| Cyclopropane CH₂ | 10 - 20 |
Note: The above table presents hypothetical data based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₁₃NO), the expected exact mass would be readily determined by high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum provides valuable structural information.
Common fragmentation pathways would likely involve the loss of the amide group or cleavage of the cyclopentane ring.
Hypothetical Mass Spectrometry Data for this compound:
| m/z | Proposed Fragment |
| 139 | [M]⁺ (Molecular Ion) |
| 122 | [M - NH₃]⁺ |
| 95 | [M - CONH₂]⁺ |
| 67 | [C₅H₇]⁺ (Cyclopentenyl cation) |
Note: This table represents a hypothetical fragmentation pattern. The actual fragmentation will depend on the ionization method used.
X-ray Crystallography for Absolute and Relative Stereochemistry
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute and relative stereochemistry. For a chiral molecule like this compound, which possesses a stereocenter at the C4 position, obtaining a single crystal suitable for X-ray diffraction would be invaluable.
This technique would unambiguously establish the spatial arrangement of the atoms, the conformation of the cyclopropane and cyclopentane rings, and the orientation of the carboxamide group. In cases where enantiomerically pure samples are crystallized, X-ray crystallography can also be used to determine the absolute configuration, often by using anomalous dispersion effects.
Chiral Analytical Techniques (e.g., Chiral High-Performance Liquid Chromatography)
Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and analysis of enantiomers. Since this compound is a chiral molecule, a racemic mixture would contain two enantiomers. Chiral HPLC, utilizing a chiral stationary phase (CSP), would be the method of choice to resolve these enantiomers.
The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. This technique is not only essential for determining the enantiomeric purity of a sample but also for the preparative separation of the individual enantiomers for further studies.
Conformational Analysis and Rigidity of Spiro[2.4]heptane Scaffolds
The spiro[2.4]heptane scaffold imparts a significant degree of conformational rigidity to the molecule. The cyclopropane ring is inherently rigid, and its fusion to the cyclopentane ring restricts the latter's conformational flexibility. The cyclopentane ring in spiro[2.4]heptane typically adopts an envelope or a twisted conformation to minimize steric strain.
The conformational preference of the carboxamide substituent at the C4 position would be influenced by steric and electronic factors. Computational modeling and advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could provide insights into the preferred conformation of the molecule in solution. This conformational rigidity is a key feature of spirocyclic systems and is often exploited in drug design to lock a molecule into a bioactive conformation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
